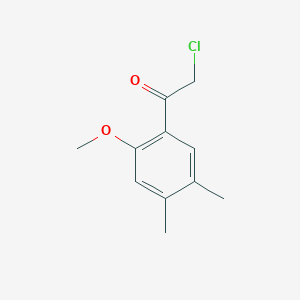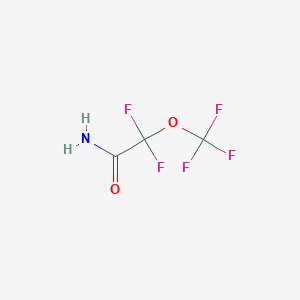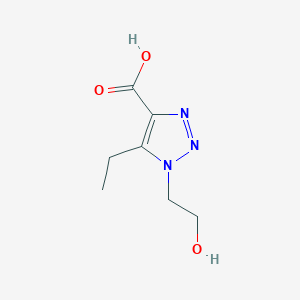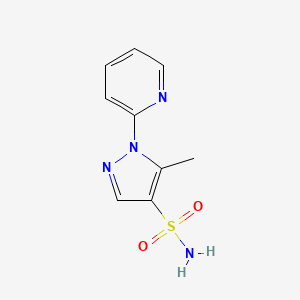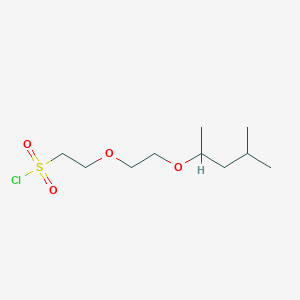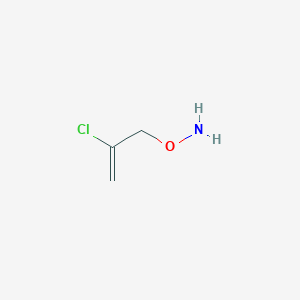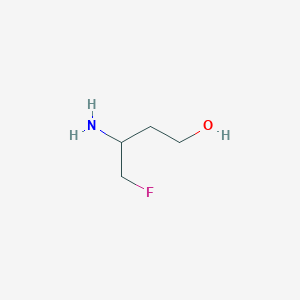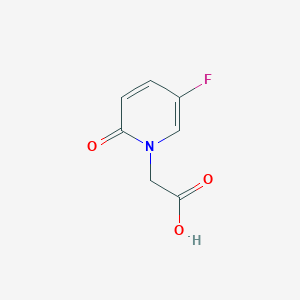
3-Fluoro-1-methylpiperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-1-methylpiperidine-3-carboxylic acid is a synthetic compound that belongs to the class of piperidine carboxylic acids It is characterized by the presence of a fluorine atom at the 3-position of the piperidine ring and a carboxylic acid group at the same position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-methylpiperidine-3-carboxylic acid typically involves the fluorination of a piperidine derivative followed by the introduction of a carboxylic acid group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require the presence of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and control the reaction conditions. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-1-methylpiperidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
3-Fluoro-1-methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a tool for probing enzyme mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-1-methylpiperidine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
3-Fluoro-1-methylpiperidine-3-carboxylic acid can be compared with other piperidine carboxylic acids, such as:
3-Chloro-1-methylpiperidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
3-Hydroxy-1-methylpiperidine-3-carboxylic acid: Contains a hydroxyl group at the 3-position.
3-Methyl-1-methylpiperidine-3-carboxylic acid: Has a methyl group at the 3-position.
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C7H12FNO2 |
|---|---|
Poids moléculaire |
161.17 g/mol |
Nom IUPAC |
3-fluoro-1-methylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C7H12FNO2/c1-9-4-2-3-7(8,5-9)6(10)11/h2-5H2,1H3,(H,10,11) |
Clé InChI |
SIIUWKVIRMSEPS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C1)(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



